molecular formula C10H9ClF2O B8001698 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone

Cat. No.: B8001698
M. Wt: 218.63 g/mol
InChI Key: PAZUIKKHMSVESL-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone characterized by a 2-ethylphenyl substituent and a chloro-difluoroacetyl group. This compound belongs to a class of halogenated ethanones, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₀H₉ClF₂O, with a molecular weight of 218.63 g/mol. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and physicochemical properties, distinguishing it from analogs with other substituents .

Properties

IUPAC Name

2-chloro-1-(2-ethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUIKKHMSVESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Weinreb Amide Preparation : The 2-ethylphenyl group is introduced via N-methoxy-N-methyl-2-ethylbenzamide, synthesized from 2-ethylbenzoic acid.

  • Nucleophilic Attack : TMSCF2_2H reacts with the Weinreb amide in tetrahydrofuran (THF) at 0°C under argon, facilitated by potassium tert-pentoxide (0.9 M). The base deprotonates TMSCF2_2H, generating a difluoromethyl anion that attacks the amide carbonyl.

  • Workup and Purification : The crude product is extracted with diethyl ether, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield95%
Reaction Time4 hours
Temperature0°C → room temperature
SolventDry THF

This method’s limitation lies in the absence of a chlorine atom at the α-position. To introduce chlorine, post-synthetic modification or alternative reagents are required.

Chlorination Strategies for α-Position Functionalization

Introducing chlorine at the α-carbon of 2,2-difluoroethanones remains underexplored. Two hypothetical pathways are proposed based on analogous systems:

Radical Chlorination

Radical initiators (e.g., AIBN) with chlorine sources (CCl4_4 or Cl2_2) could target the electron-deficient α-carbon adjacent to the ketone. However, the strong electron-withdrawing effect of the CF2_2 group may necessitate harsh conditions, risking over-chlorination or decomposition.

Electrophilic Chlorination

Electrophilic agents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) could mediate α-chlorination. A proposed mechanism involves enolate formation using a strong base (e.g., LDA), followed by chlorine electrophile attack.

Challenges :

  • Competing side reactions (e.g., aryl ring chlorination).

  • Steric hindrance from the 2-ethylphenyl group.

Alternative Routes via Halogenated Building Blocks

Friedel-Crafts Acylation with Chlorodifluoroacetyl Chloride

A Friedel-Crafts acylation of 2-ethylbenzene using ClCF2_2COCl and AlCl3_3 could directly yield the target compound. This method, though unreported in the literature, aligns with known Friedel-Crafts reactivity:

ClCF2COCl+2-ethylbenzeneAlCl32-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone\text{ClCF}2\text{COCl} + \text{2-ethylbenzene} \xrightarrow{\text{AlCl}3} \text{this compound}

Advantages :

  • Single-step synthesis.

  • Utilizes commercially available reagents.

Limitations :

  • Regioselectivity concerns due to the directing effects of the ethyl group.

  • Potential decomposition of ClCF2_2COCl under acidic conditions.

Comparative Analysis of Synthetic Approaches

MethodYieldComplexityScalabilityChlorine Introduction
Weinreb Amide + TMSCF2_2H95%ModerateHighNo
Radical ChlorinationN/AHighLowYes
Friedel-Crafts AcylationN/ALowModerateYes

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-Ethylphenyl C₁₀H₉ClF₂O 218.63 Not explicitly listed Potential intermediate for anticonvulsants
1-(2-Chlorophenyl)-2,2-difluoroethanone 2-Chlorophenyl C₈H₅ClF₂O 190.58 190578-25-0 High electrophilicity due to Cl substituent
2-Chloro-1-(2,4-difluorophenyl)ethanone 2,4-Difluorophenyl C₈H₄ClF₂O 204.57 51336-94-8 Similarity score: 0.98; used in agrochemicals
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone 3,5-Dimethylphenyl C₁₀H₉ClF₂O 218.63 1352209-69-8 Enhanced lipophilicity for drug delivery
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 3-Fluorophenyl C₈H₄ClF₃O 222.59 1352222-12-8 97% purity; room-temperature storage
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone 3-Trifluoromethylphenyl C₉H₅F₅O 224.13 Not explicitly listed High electronegativity for fluorinated APIs

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions.
  • Lipophilicity : Compounds with alkyl groups (e.g., ethyl, methyl) exhibit higher logP values, improving membrane permeability in drug candidates .
  • Thermal Stability : Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) demonstrate greater thermal stability, making them suitable for high-temperature syntheses .

Comparison with Other Compounds :

  • 2-Chloro-1-(2,4-difluorophenyl)ethanone: Synthesized via Friedel-Crafts acylation, achieving 85% purity after silica gel chromatography .
  • Multigram-Scale Synthesis : highlights a scalable route for chloro-hydroxypropyl esters, suggesting adaptability for industrial production of ethylphenyl analogs .

Biological Activity

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is a fluorinated ketone that has garnered attention for its potential biological activities. This compound's unique structure, featuring chlorine and difluoromethyl groups, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by its difluoroethanone moiety, which can influence its reactivity and biological interactions. The presence of the chloro and ethyl groups enhances its lipophilicity and may affect its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, potentially leading to the modulation of enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain proteases, impacting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It may influence receptor activities, affecting signaling cascades involved in various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown efficacy against a range of pathogens, including bacteria and fungi.

Pathogen TypeActivity ObservedReference
BacteriaModerate
FungiSignificant

Cytotoxic Effects

In vitro studies have reported cytotoxic effects against various cancer cell lines. The compound demonstrates potential as an anticancer agent by inducing apoptosis in malignant cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis through caspase activation pathways.
    • Findings : Increased levels of cleaved caspases were observed post-treatment, indicating a mechanism involving programmed cell death.
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity against Staphylococcus aureus showed that this compound had a lower minimum inhibitory concentration (MIC) compared to standard antibiotics.
    • Results : The compound's MIC was found to be 8 µg/mL, suggesting a promising alternative for antibiotic-resistant strains.

Research Findings

Recent research highlights the diverse applications of this compound in drug design and development:

  • Pharmacophore Development : The compound is being investigated as a potential pharmacophore for designing new drugs targeting specific diseases.
  • Fluorine's Role : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, crucial for therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of a precursor ketone, such as 1-(2-ethylphenyl)-2,2-difluoroethanone, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include temperature control (40–60°C) and anhydrous conditions to avoid hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Yield optimization may require iterative adjustments to stoichiometry and solvent polarity (e.g., dichloromethane vs. toluene) .

Q. How can researchers assess the purity and structural integrity of this compound?

Methodological Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) to identify characteristic signals: the chloro group (δ 4.1–4.3 ppm in ¹H NMR) and the difluoroethanone moiety (δ 110–120 ppm in ¹⁹F NMR). Mass spectrometry (EI-MS) further confirms the molecular ion peak (expected m/z: ~218.6) .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in halogenated aryl ketones?

Methodological Answer: Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹), while X-ray crystallography resolves steric effects from the 2-ethylphenyl group. Comparative ¹⁹F NMR analysis with analogs (e.g., 2-chloro-1-(4-fluorophenyl)-2,2-difluoroethanone) reveals electronic perturbations due to substituent positioning .

Advanced Research Questions

Q. How does the 2-ethylphenyl substituent influence reaction kinetics in nucleophilic substitutions compared to methyl or halogenated aryl groups?

Methodological Answer: The ethyl group’s steric bulk slows nucleophilic attack at the carbonyl carbon, as shown by kinetic studies using pseudo-first-order conditions. Competitor experiments with 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone demonstrate rate reductions of 20–30% due to increased steric hindrance. Solvent effects (e.g., DMF vs. THF) further modulate reactivity via polarity and coordination .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of difluoroethanones?

Methodological Answer: Discrepancies often arise from trace moisture or competing side reactions (e.g., hydrolysis). Controlled reproducibility studies under inert atmospheres (N₂/Ar) and rigorous drying of reagents are critical. Statistical tools like Design of Experiments (DoE) can identify interactions between variables (e.g., temperature, solvent) .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in the chlorination of difluoroethanones?

Methodological Answer: Radical trapping agents (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy detect radical intermediates. Comparative kinetic isotope effects (KIE) using deuterated substrates distinguish between proton-coupled electron transfer (PCET) and ionic mechanisms .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in 2-ethylphenyl-containing compounds?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Fukui indices identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) maps highlight steric and electronic effects of the ethyl group .

Q. How do solvent polarity and proticity affect the stability of this compound during storage?

Methodological Answer: Accelerated stability studies in aprotic solvents (e.g., acetonitrile) show <5% degradation over 30 days at 4°C, while protic solvents (e.g., methanol) induce hydrolysis. UV-Vis spectroscopy tracks degradation products, and Arrhenius modeling extrapolates shelf-life under varying conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of halogenated ethanones without FDA-approved protocols?

Methodological Answer: Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HEK-293), while enzyme inhibition studies (e.g., cytochrome P450) use fluorogenic substrates. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate activity with structural features .

Q. How can researchers mitigate competing elimination pathways during functionalization of this compound?

Methodological Answer: Low-temperature conditions (−20°C) and bulky bases (e.g., DBU) favor substitution over elimination. Solvent screening (e.g., DMSO vs. DMF) and Le Chatelier’s principle (excess nucleophile) further suppress β-elimination, as validated by GC-MS monitoring .

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